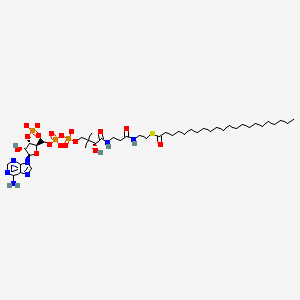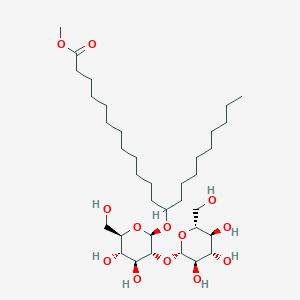
Docosanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of docosanoyl-CoA (behenoyl-CoA); major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a long-chain fatty acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It derives from a docosanoic acid. It is a conjugate base of a docosanoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Yeast
Docosanoyl-CoA, as a very long-chain fatty acid (VLCFA), plays a role in the biosynthesis of very long-chain fatty alcohols (VLCFAlcs) and wax esters (WEs) in engineered strains of Saccharomyces cerevisiae. VLCFAlcs and WEs have broad applications, including personal care products, lubricants, varnishes, inks, and more. Docosanol, derived from docosanoyl-CoA, is used in cosmetics and as a nutritional supplement. Currently, its applications are limited mainly to cosmetics and medical products due to the high cost of isolation from natural sources (Wenning, Siewers, & Nielsen, 2016).
Brain Development and Myelination
Docosanoyl-CoA (behenyl-CoA) plays a critical role in the developing brain, particularly in relation to myelination. The activities of microsomal and mitochondrial elongating systems, which utilize docosanoyl-CoA, show age-related changes in mouse brains from birth to maturity. The increase in enzyme activity for malonyl-CoA incorporation, which involves docosanoyl-CoA, parallels myelin deposition in the brain (Bourre, Paturneau-Jouas, Daudu, & Baumann, 1977).
Ocular Tissue Function
In ocular tissues, the synthesis of long-chain acyl coenzyme A (CoA) derivatives, including docosanoyl-CoA, is vital. The study of enzyme activities in various parts of the eye, such as the retina and pigment epithelium, has shown that docosanoyl-CoA plays a role in the retention of polyunsaturated fatty acids within these cells, which is crucial for ocular health and function (Reddy & Bazan, 1985).
Role in Fatty Acid Metabolism
Docosanoyl-CoA is also important in the study of the metabolism of fatty acids. Research has shown the effects of various long-chain unsaturated fatty acids, including docosanoyl-CoA, on mitochondrial beta-oxidation. This research provides insights into the metabolic fate and regulation of these fatty acids, which has implications for understanding metabolic disorders and the development of therapeutic strategies (Osmundsen & Bjornstad, 1985).
Eigenschaften
Produktname |
Docosanoyl-CoA |
|---|---|
Molekularformel |
C43H74N7O17P3S-4 |
Molekulargewicht |
1086.1 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/p-4/t32-,36-,37-,38+,42-/m1/s1 |
InChI-Schlüssel |
NDDZLVOCGALPLR-GNSUAQHMSA-J |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1263690.png)












